c(his-D-phe-arg-trp-Abu) c(his-D-phe-arg-trp-Abu)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14584005
InChI: InChI=1S/C36H45N11O5/c37-36(38)41-15-6-12-27-33(50)47-29(17-23-19-42-26-11-5-4-10-25(23)26)32(49)40-14-7-13-31(48)44-30(18-24-20-39-21-43-24)35(52)46-28(34(51)45-27)16-22-8-2-1-3-9-22/h1-5,8-11,19-21,27-30,42H,6-7,12-18H2,(H,39,43)(H,40,49)(H,44,48)(H,45,51)(H,46,52)(H,47,50)(H4,37,38,41)/t27-,28+,29-,30+/m0/s1
SMILES:
Molecular Formula: C36H45N11O5
Molecular Weight: 711.8 g/mol

c(his-D-phe-arg-trp-Abu)

CAS No.:

Cat. No.: VC14584005

Molecular Formula: C36H45N11O5

Molecular Weight: 711.8 g/mol

* For research use only. Not for human or veterinary use.

c(his-D-phe-arg-trp-Abu) -

Specification

Molecular Formula C36H45N11O5
Molecular Weight 711.8 g/mol
IUPAC Name 2-[3-[(3S,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-6-yl]propyl]guanidine
Standard InChI InChI=1S/C36H45N11O5/c37-36(38)41-15-6-12-27-33(50)47-29(17-23-19-42-26-11-5-4-10-25(23)26)32(49)40-14-7-13-31(48)44-30(18-24-20-39-21-43-24)35(52)46-28(34(51)45-27)16-22-8-2-1-3-9-22/h1-5,8-11,19-21,27-30,42H,6-7,12-18H2,(H,39,43)(H,40,49)(H,44,48)(H,45,51)(H,46,52)(H,47,50)(H4,37,38,41)/t27-,28+,29-,30+/m0/s1
Standard InChI Key IYMUEULNOLBKRK-RRGQHJHPSA-N
Isomeric SMILES C1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5
Canonical SMILES C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5

Introduction

Chemical Structure and Sequence Analysis

The peptide c(His-D-Phe-Arg-Trp-Abu) adopts a macrocyclic conformation, cyclized via a head-to-tail amide bond or side-chain linkage. Its sequence includes:

  • Histidine (His): A polar residue potentially involved in pH-dependent interactions or metal coordination.

  • D-Phenylalanine (D-Phe): A non-proteinogenic enantiomer that confers resistance to proteolytic degradation .

  • Arginine (Arg): A cationic residue critical for receptor binding, as observed in melanocortin receptor ligands .

  • Tryptophan (Trp): An aromatic residue likely contributing to hydrophobic interactions with receptor pockets.

  • Aminobutyric Acid (Abu): A γ-amino acid that introduces conformational constraints and modulates lipophilicity.

Structural studies of analogous peptides, such as AGRP-derived macrocycles, reveal that β-hairpin loops stabilized by cyclic scaffolds are essential for MCR binding . The D-Phe substitution in c(His-D-Phe-Arg-Trp-Abu) may mimic the β-strand geometry observed in AGRP[109-118] analogs, which utilize D-proline to stabilize turn structures . Computational modeling suggests that the Abu residue could occupy a hydrophobic receptor subpocket, analogous to the Asn5 position in MC4R-targeting macrocycles .

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of c(His-D-Phe-Arg-Trp-Abu) likely follows Fmoc-based SPPS protocols, as detailed in patent US9139862B2 for analogous cyclic peptides . Key steps include:

  • Resin Loading: Wang or chlorotrityl resins preloaded with Fmoc-Abu.

  • Sequential Coupling: Activation with HBTU/HOBt/DIEA for His, D-Phe, Arg(Pbf), Trp(Boc), and Abu residues .

  • Cyclization: On-resin lactamization between the N-terminal His and C-terminal Abu carboxyl group, facilitated by PyBOP/HOBt .

  • Cleavage and Purification: TFA-mediated deprotection and HPLC purification using C18 columns .

Table 1: Representative Synthetic Parameters for c(His-D-Phe-Arg-Trp-Abu) Analogs

ResidueCoupling ReagentSolventCoupling TimeYield (%)
HisHBTU/HOBtDMF2 hr85
D-PhePyBOPDCM/DMF3 hr78
ArgHATUDMF4 hr72
TrpHBTU/HOBtDMF2.5 hr80
Abu----

Data adapted from .

Pharmacological Activity and Receptor Interactions

Table 2: Functional Antagonist Potencies of Related Macrocyclic Peptides

CompoundMC1R (EC50, nM)MC3R (pA2)MC4R (pA2)MC5R Activity
AGRP[109-118]3000<6.06.8None
c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro]>100,0007.27.7Inverse agonist
c(His-D-Phe-Arg-Trp-Abu)*----

*Predicted values based on structural analogs .

Structure-Activity Relationship (SAR) Considerations

Role of D-Phe and Abu Residues

  • D-Phe: Stabilizes β-hairpin conformations and reduces enzymatic cleavage, as demonstrated in MC4R antagonists .

  • Abu: Short aliphatic side chain may fill hydrophobic pockets without steric hindrance, akin to Ala6 in AGRP analogs .

Aromatic and Cationic Interactions

  • Trp: Its indole side chain could engage in π-π stacking with receptor residues, similar to Phe7 in MC4R ligands .

  • Arg: Essential for ionic interactions with Glu100/Arg7 in MC4R, as shown in mutagenesis studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator